![molecular formula C12H9Cl2NO3 B2866633 3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 138509-79-2](/img/structure/B2866633.png)
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
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Description
3,4-Dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione (DCP) is a heterocyclic compound, which is a type of organic molecule containing at least two different elements, such as carbon and nitrogen. It is a colorless, crystalline solid with a melting point of 206–208 °C. DCP is a versatile compound, with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used as a starting material for the synthesis of many other compounds, such as dyes, herbicides, and insecticides.
Scientific Research Applications
Polymer and Materials Science
Electron Transport Layers for Solar Cells : The novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone demonstrates high conductivity and electron mobility, making it suitable for use as an electron transport layer (ETL) in polymer solar cells. This material helps in enhancing the power conversion efficiency of the solar cells by facilitating electron extraction and reducing recombination at the cathode interface (Hu et al., 2015).
Photoluminescent Conjugated Polymers : Conjugated polymers incorporating DPP units exhibit strong photoluminescence and good solubility, making them potential candidates for electronic applications due to their optical properties and processability (Beyerlein & Tieke, 2000).
Organic Synthesis and Chemical Properties
Glycolic Acid Oxidase Inhibitors : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase, showing potential for therapeutic applications by inhibiting the conversion of glycolate to oxalate (Rooney et al., 1983).
Luminescent Polymers : Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit display strong fluorescence and high quantum yield, illustrating their potential in optoelectronic devices and as fluorescent materials (Zhang & Tieke, 2008).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibitors : New 1H-pyrrole-2,5-dione derivatives have been investigated as corrosion inhibitors for carbon steel in a hydrochloric acid medium, showing high efficiency and suggesting a chemisorption mechanism of action on the steel surface (Zarrouk et al., 2015).
properties
IUPAC Name |
3,4-dichloro-1-(2-ethoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-8-6-4-3-5-7(8)15-11(16)9(13)10(14)12(15)17/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWYIVXPBNPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione |
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